Isochamuvaritin

Beschreibung

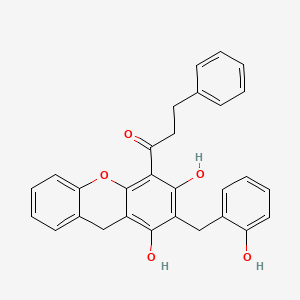

Isochamuvaritin is a cytotoxic C₂ benzyl dihydrochalcone isolated from the roots of Uvaria acuminata (Jian Zi Yu Pan) . It is characterized as a white crystalline compound with significant activity against human cancer cell lines, particularly HL-60 leukemia cells, as demonstrated via WST-8 assays . Its molecular structure features a chalcone backbone with benzyl substitutions, which are critical for its bioactivity . This compound contributes to the broader pharmacological profile of U. acuminata, which includes anticancer, antimicrobial, and antimalarial properties .

Eigenschaften

Molekularformel |

C29H24O5 |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

1-[1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-9H-xanthen-4-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C29H24O5/c30-23-12-6-4-10-19(23)16-21-27(32)22-17-20-11-5-7-13-25(20)34-29(22)26(28(21)33)24(31)15-14-18-8-2-1-3-9-18/h1-13,30,32-33H,14-17H2 |

InChI-Schlüssel |

VBENIJLFKRPAAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2OC3=C(C(=C(C(=C31)O)CC4=CC=CC=C4O)O)C(=O)CCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Acumitin

- Source : Co-isolated with Isochamuvaritin from U. acuminata .

- Structure : A C₂ benzyl dihydrochalcone analog, likely differing in substituent positions or stereochemistry .

- Key Difference : Structural variations may influence target specificity or potency, though detailed mechanistic studies are lacking.

2.2. Isochaihulactone

- Source : Obtained from Bupleurum scorzonerifolium (HONG CHAI HU) roots .

- Structure : A white needle crystal (m.p. 137–138°C) with an unspecified chalcone or lactone backbone .

- Pharmacological Activity: Demonstrates cytotoxicity (e.g., KB cells) and immunosuppression by inhibiting IL-2 secretion .

- Key Difference: Broader immunomodulatory effects compared to this compound, suggesting divergent molecular targets.

2.3. Isochamaejasmin

- Source : Derived from Stellera chamaejasme (LANG DU) .

- Pharmacological Activity : Anticancer and chemopreventive properties, though specific mechanisms (e.g., apoptosis induction) are unelucidated .

- Key Difference : Lacks reported cytotoxicity against leukemia cells, indicating tissue-selective activity.

Comparative Data Table

Research Findings and Mechanistic Insights

- This compound and Acumitin : Both compounds are central to U. acuminata's antitumor effects. A 2004 study highlighted their strong cytotoxicity in HL-60 cells, though exact IC₅₀ values remain unreported .

- Isochaihulactone: Unique immunosuppressive activity via IL-2 suppression distinguishes it from this compound, which lacks reported immunomodulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.